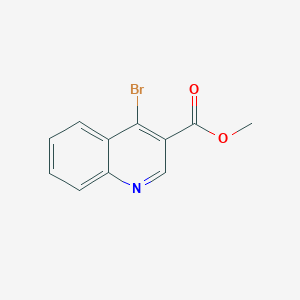

4-Bromoquinoline-3-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromoquinoline-3-carboxylic acid methyl ester is a chemical compound with the empirical formula C12H10BrNO2 . It is a derivative of quinoline, a heterocyclic aromatic compound .

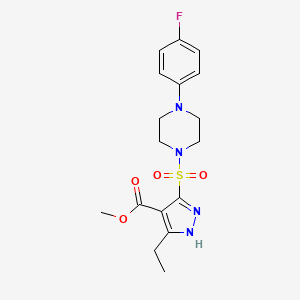

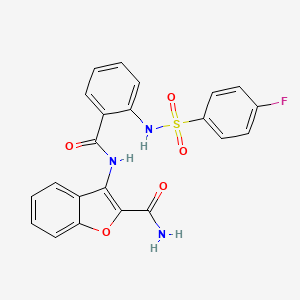

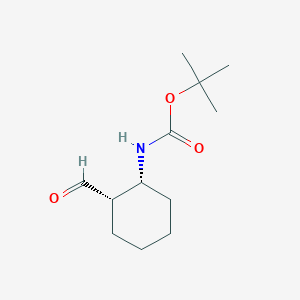

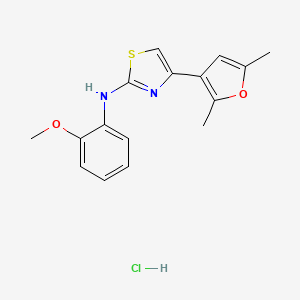

Molecular Structure Analysis

The molecular structure of 4-Bromoquinoline-3-carboxylic acid methyl ester consists of a quinoline core with a bromine atom at the 4-position and a carboxylic acid methyl ester group at the 3-position .Physical And Chemical Properties Analysis

4-Bromoquinoline-3-carboxylic acid methyl ester is a solid compound . Its molecular weight is 280.12 . Esters have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols .Wissenschaftliche Forschungsanwendungen

Synthesis of Quinoline Derivatives

4-Bromoquinoline-3-carboxylic acid methyl ester: is a valuable precursor in the synthesis of various quinoline derivatives. These derivatives are significant due to their wide range of biological activities. The bromine atom on the quinoline ring can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the development of drugs with potential antimalarial, antibacterial, and antifungal properties. Its structure is key in the formation of compounds that interact with DNA gyrase, an enzyme essential for bacterial DNA replication .

Material Science

In material science, 4-Bromoquinoline-3-carboxylic acid methyl ester can be used to synthesize organic semiconductors. These semiconductors are utilized in the production of light-emitting diodes (LEDs), solar cells, and transistors due to their electronic properties .

Analytical Chemistry

This compound is also employed as a standard or reagent in analytical chemistry for the quantification and identification of quinoline derivatives in various samples. It can be used in chromatography and spectrometry techniques .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound are explored for their potential use as pesticides or herbicides. The structural modification of the quinoline ring can lead to the development of new compounds with specific activity against pests or weeds .

Environmental Science

Lastly, in environmental science, researchers use 4-Bromoquinoline-3-carboxylic acid methyl ester to study the degradation of quinoline compounds in the environment. Understanding the breakdown process helps in assessing the environmental impact and designing more eco-friendly chemicals .

Eigenschaften

IUPAC Name |

methyl 4-bromoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXMLCXLPQONMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoquinoline-3-carboxylic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/no-structure.png)

![7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2976124.png)